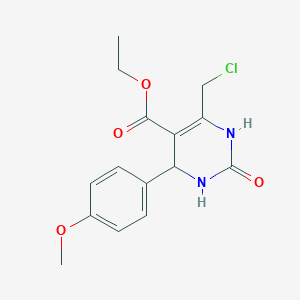

![molecular formula C8H8N4O B1352842 N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 885950-24-3](/img/structure/B1352842.png)

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

Vue d'ensemble

Description

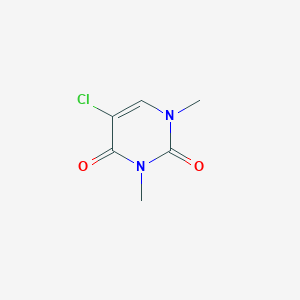

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. One such method involves the NaOH-promoted cycloisomerisations of N-propargylpyridiniums, which can yield imidazo[1,2-a]pyridines in a few minutes under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis

The InChI code for “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 . This indicates that the molecule consists of a pyridine ring fused with an imidazole ring, with a carboximidamide group attached to the 6-position of the pyridine ring and a hydroxy group attached to the nitrogen of the carboximidamide .Physical And Chemical Properties Analysis

“N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a solid at room temperature . The compound’s InChI Code is 1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,8H,9H2 .Applications De Recherche Scientifique

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .

- Results or Outcomes : Seven most active compounds from the series showed excellent in vitro activity (MIC 90, 0.069–0.174 μM) against DS Mtb .

Synthesis of N-fused Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : N-fused heterocyclic compounds including N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives are synthesized via a five-component cascade reaction .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Antimalarial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against malaria .

- Methods of Application : A series of imidazo[1,2-a]pyridine derivatives was designed and synthesized as a novel anti-malarial agent .

- Results or Outcomes : Some of the compounds from the series showed excellent in vitro activity against malaria .

Synthesis of N-fused Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : N-fused heterocyclic compounds including imidazo[1,2-a]pyridine derivatives are synthesized via a five-component cascade reaction .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against various viruses .

- Methods of Application : A series of imidazo[1,2-a]pyridine derivatives was designed and synthesized as a novel antiviral agent .

- Results or Outcomes : Some of the compounds from the series showed excellent in vitro activity against various viruses .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : The synthesis involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

- Results or Outcomes : This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as “N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide”, could be a promising direction for future research .

Propriétés

IUPAC Name |

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFFTYKXPZJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN2C=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430543 | |

| Record name | N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

CAS RN |

885950-24-3 | |

| Record name | N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)